7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one
Descripción
The compound 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one features a 1,8-naphthyridin-4-one core substituted with:
- A 7-methyl group (enhancing lipophilicity and metabolic stability).
- A 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety (imparting π-π stacking interactions for receptor binding).
- A 1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl] side chain (contributing to conformational rigidity and receptor specificity).
Related compounds (e.g., BA99110 and L859-0354) are used in research contexts, suggesting applications in receptor modulation or enzyme inhibition .
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3/c1-18-7-3-6-10-22(18)27-31-29(37-32-27)24-16-34(28-23(26(24)36)12-11-19(2)30-28)17-25(35)33-14-13-20-8-4-5-9-21(20)15-33/h3-12,16H,13-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHMITZNMUMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)C5=NC(=NO5)C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes .
Mecanismo De Acción
The mechanism of action of 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Core Structure Variations
*Molecular weight inferred from BA99110 (C28H24ClN5O3: 513.97).
Pharmacophoric Features
Oxadiazole Moieties :
- The target compound’s 2-methylphenyl-oxadiazole group balances lipophilicity and aromatic interactions, contrasting with 4-fluorophenyl-oxadiazole in C22, which improves electronegativity for stronger hydrogen bonding in anti-TB targets .
- In CB2 agonists (e.g., MA2 ), chlorophenyl-oxadiazole groups are critical for receptor affinity, suggesting substituent electronegativity drives target selectivity.
- L859-0354’s methylsulfanylphenyl group may increase metabolic stability via sulfur-mediated detoxification pathways .
Pharmacokinetic and Toxicity Insights
ADMET Profiles (Inferred from Analog Data)
*LogP values estimated via structural comparison.
Stability and Binding Affinity
- Molecular Dynamics (MD) Simulations: C22 demonstrated stable RMSD (<2 Å) over 10 ns simulations with Mycobacterium tuberculosis InhA, confirming binding stability . The target compound’s tetrahydroisoquinoline may confer similar stability in simulations, though experimental validation is needed.
Actividad Biológica
The compound 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one (hereafter referred to as Compound A ) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, focusing on its mechanisms of action, cytotoxicity, and therapeutic potentials.
Chemical Structure and Properties
Compound A has a molecular formula of and a molecular weight of approximately 497.6 g/mol. The structural features include a naphthyridine core fused with an oxadiazole ring and various functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N5O3 |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one |
| InChI Key | RBDSXELTUKQIPO-UHFFFAOYSA-N |
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the compound may act through several mechanisms:
- Enzyme Inhibition : Compound A may inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. This inhibition can lead to the modulation of metabolic pathways crucial for cancer cell survival.
- Receptor Binding : The compound may bind to various receptors affecting signaling pathways related to cell growth and differentiation.
- Induction of Apoptosis : Evidence suggests that Compound A can trigger apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors and activating caspases .
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of Compound A. In vitro assays showed significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT116 | 0.78 |
| A549 | 1.54 |
| HepG2 | 1.17 |
These values indicate that Compound A exhibits stronger cytotoxicity compared to established chemotherapeutic agents like doxorubicin . Flow cytometry analysis revealed that treatment with Compound A resulted in G1 phase cell cycle arrest and increased apoptotic cell populations.
Mechanistic Insights
Further mechanistic studies indicated that the compound's anticancer effects are mediated through:
- Caspase Activation : Enhanced caspase 3/7 activity was observed post-treatment with Compound A, suggesting its role in apoptosis induction.
- p53 Pathway Activation : Western blot analyses indicated increased levels of p53 protein following treatment, which is critical for regulating the cell cycle and promoting apoptosis in response to DNA damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
